Dihydropleuromutilin is a semi-synthetic derivative of pleuromutilin, a natural antibiotic originally derived from the fungus Pleurotus mutilus. This compound has gained attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to other antibiotics. Dihydropleuromutilin is classified as a member of the pleuromutilin class of antibiotics, which are characterized by their unique mechanism of action and structure.
Dihydropleuromutilin is synthesized from pleuromutilin, which is produced by the fermentation of the Pleurotus mutilus fungus. The compound falls under the category of antibiotics and is specifically classified as a pleuromutilin antibiotic. Its mechanism involves inhibition of bacterial protein synthesis, making it effective against various bacterial infections.
Dihydropleuromutilin can be synthesized through several methods, primarily focusing on modifying the natural pleuromutilin structure. The synthesis typically involves:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of dihydropleuromutilin is , with a molecular weight of approximately 364.52 g/mol. The compound features a complex polycyclic structure with multiple chiral centers, which contributes to its biological activity. Key structural components include:
The three-dimensional conformation of dihydropleuromutilin allows it to effectively interact with the bacterial ribosome, inhibiting protein synthesis.
Dihydropleuromutilin undergoes various chemical reactions that can affect its stability and efficacy:
Understanding these reactions is essential for optimizing the synthesis and storage conditions for dihydropleuromutilin.
Dihydropleuromutilin exerts its antibacterial effects primarily by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by obstructing the peptidyl transferase center, preventing aminoacyl-tRNA from entering the ribosome and forming peptide bonds. This mechanism is similar to that of other protein synthesis inhibitors but is distinguished by its ability to target specific ribosomal sites effectively.
Data from clinical studies indicate that dihydropleuromutilin demonstrates potent activity against resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option in antibiotic therapy.
Dihydropleuromutilin exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Dihydropleuromutilin has several significant applications in medicine:
Dihydropleuromutilin (C₂₂H₃₆O₅; MW 380.52 g/mol) is characterized by the saturation of the C19-C20 double bond present in its parent compound pleuromutilin. This modification reduces the vinyl group to an ethyl moiety (–CH₂–CH₃) while preserving the intricate tricyclic diterpenoid framework composed of a fused 5-6-8 ring system. The molecule retains eight contiguous stereocenters, including the critical C11 quaternary carbon and the C14 glycolate attachment point essential for ribosomal binding [3] [8]. X-ray crystallographic analyses confirm that hydrogenation induces minimal conformational distortion in the decahydronaphthalene core (rings A/B) but subtly alters the spatial orientation of the eight-membered ring (ring C) due to the change from sp² to sp³ hybridization at C19 [3] [5]. The absolute stereochemistry at positions C3a(αS), C4(βR), C5(αS), C6(αR), C8(βR), C9(αR), C9a(βR), and C10(αR) remains identical to pleuromutilin, preserving the overall molecular topology required for biological activity [3] [8].
The structural distinction between dihydropleuromutilin and its progenitor significantly influences physicochemical properties while maintaining antibacterial potency. Key comparisons include:
Table 1: Structural and Functional Comparison of Pleuromutilin Derivatives
Compound | C19-C20 Modification | Molecular Formula | Key Functional Attributes | Antibacterial Spectrum |
---|---|---|---|---|
Pleuromutilin | Ethenyl (CH=CH₂) | C₂₂H₃₄O₅ | Base compound; moderate solubility; vinyl group susceptible to oxidation | Primarily Gram-positive bacteria |
Dihydropleuromutilin | Ethyl (CH₂-CH₃) | C₂₂H₃₆O₅ | Enhanced stability; similar ribosomal binding affinity; slightly increased lipophilicity | Comparable to pleuromutilin against S. aureus, Mycoplasma spp. |
Tiamulin/Valnemulin | Complex amine substituents | Varies | Veterinary antibiotics; improved tissue penetration; extended half-life | Broad-spectrum in animals, including resistant strains |
Lefamulin | Trifluoromethyl aniline | C₂₈H₄₅F₃N₂O₆S | Human systemic antibiotic; optimized pharmacokinetics; binds PTC with high affinity | Community-acquired pneumonia (CAP) pathogens |
12-epi-Mutilin C20 Derivatives | Varied alkyl/aryl groups | Varies | Modified C12 stereochemistry enables activity against Gram-negative pathogens via reduced efflux | Expanded spectrum including Enterobacteriaceae |
Experimental evidence indicates that saturation minimally impacts ribosomal binding affinity. Studies confirm that dihydropleuromutilin exhibits MIC values against Staphylococcus aureus and Mycoplasma species (0.3–0.5 μg/mL) nearly identical to pleuromutilin, demonstrating that the C19-C20 alkene is not essential for target engagement [5] [8]. However, the ethyl group increases molecular lipophilicity (logP increase ≈0.3–0.5 units), potentially influencing membrane permeability and cellular accumulation [5]. Unlike C14-modified clinical derivatives (e.g., lefamulin), dihydropleuromutilin primarily serves as a synthetic intermediate for further chemical elaboration rather than a therapeutic endpoint [4] [5].
Dihydropleuromutilin is generated through semi-synthetic hydrogenation of pleuromutilin, which itself originates from complex biosynthetic machinery in basidiomycete fungi like Clitopilus passeckerianus. The native pathway proceeds via a sequence of enzyme-catalyzed transformations:
The pleuromutilin backbone assembly initiates with bifunctional diterpene synthase Pl-cyc (Ple3), which possesses both class II and class I terpenoid cyclase domains. This enzyme orchestrates a multistep cyclization cascade:
Following cyclization, premutilin (135) undergoes oxidative tailoring by three cytochrome P450 monooxygenases and a dehydrogenase:
Table 2: Key Enzymes in Pleuromutilin Biosynthesis
Enzyme | Gene Locus | Function | Catalytic Mechanism | Product |
---|---|---|---|---|
Diterpene Synthase | Pl-cyc/Ple3 | Bifunctional cyclization of GGPP | Class II: Protonation; Class I: Dephosphorylation/cyclization | Premutilin (135) |
Cytochrome P450 | Pl-p450-1/Ple5 | C11 hydroxylation | O₂-dependent hydroxylation | 11-Hydroxypremutilin |
Cytochrome P450 | Pl-p450-2/Ple6 | C3 hydroxylation | Allylic hydroxylation | 3,11-Dihydroxypremutilin |
Dehydrogenase | Pl-sdr/Ple7 | C3 alcohol oxidation | NAD⁺-dependent oxidation | Mutilin (138) |
Acetyltransferase | Pl-atf/Ple2 | C14 acetylation | Acetyl-CoA transfer | 14-O-Acetylmutilin (139) |
Cytochrome P450 | Pl-p450-3/Ple1 | C14 acetyl methyl hydroxylation | Terminal hydroxylation | Pleuromutilin (140) |
Heterologous expression in Aspergillus oryzae has validated this pathway, with co-expression of Pl-cyc, P450s, Pl-sdr, and Pl-atf yielding pleuromutilin and 14-O-acetylmutilin [7] [8]. Notably, dihydropleuromutilin is not a natural intermediate; it arises exclusively through post-biosynthetic chemical reduction of pleuromutilin’s C19-C20 alkene.
Dihydropleuromutilin is industrially produced via catalytic hydrogenation of pleuromutilin under controlled conditions:
Alternative approaches include microbial biotransformation using engineered Actinomycetes expressing hydrogenases, though this remains less efficient than chemical catalysis. The product serves as a versatile synthon for further modifications:
Recent advances utilize computational docking models to predict optimal C14/C20 substituents that occupy ribosomal pockets vacated by clinical pleuromutilins, accelerating the design of novel dihydropleuromutilin derivatives with enhanced activity spectra [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7